(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea
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Overview
Description
(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a urea moiety attached at the 2-position and a methyl group at the 7-position. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features but different biological activities.
Dihydroquinoxaline derivatives: Compounds with reduced quinoxaline cores, exhibiting distinct chemical and biological properties.
Quinoline derivatives: Compounds with a similar heterocyclic structure but differing in the position and nature of substituents.
Uniqueness
(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the urea moiety at the 2-position and the methyl group at the 7-position differentiates it from other quinoxaline derivatives, making it a valuable compound for various research applications .
Properties
CAS No. |
797030-57-0 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(7-methyl-3-oxo-4H-quinoxalin-2-yl)urea |
InChI |
InChI=1S/C10H10N4O2/c1-5-2-3-6-7(4-5)12-8(9(15)13-6)14-10(11)16/h2-4H,1H3,(H,13,15)(H3,11,12,14,16) |
InChI Key |
LASUZMCNLLNRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=N2)NC(=O)N |
Origin of Product |
United States |
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